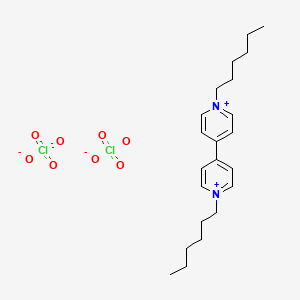

4,4'-Bipyridinium, 1,1'-dihexyl-, diperchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate: is a bipyridinium derivative, commonly known for its applications in various scientific fields. This compound is part of the viologen family, which is characterized by its ability to undergo reversible redox reactions. The diperchlorate form indicates the presence of perchlorate ions, which are often used to stabilize the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate typically involves the alkylation of 4,4’-bipyridine with hexyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting dihexyl bipyridinium salt is then treated with perchloric acid to form the diperchlorate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate undergoes several types of chemical reactions, including:

Redox Reactions: The compound can be reduced to its radical cation form and further to its neutral form. These redox reactions are reversible and are often used in electrochemical applications.

Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical reduction under controlled potential.

Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the hydrogen atoms on the bipyridinium core.

Major Products:

Redox Reactions: The major products are the radical cation and the neutral bipyridine.

Substitution Reactions: The products depend on the nucleophile used but typically include substituted bipyridinium derivatives.

Scientific Research Applications

Chemistry: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is used in the development of electrochromic devices due to its reversible redox properties. It is also employed in the synthesis of conjugated polymers and oligomers for electronic applications .

Biology: In biological research, this compound is used as a redox mediator in various biochemical assays. Its ability to undergo reversible redox reactions makes it useful in studying electron transfer processes in biological systems .

Medicine: While not commonly used directly in medicine, derivatives of bipyridinium compounds are explored for their potential therapeutic applications, particularly in targeting redox-active sites in cells .

Industry: In the industrial sector, 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is used in the manufacture of electrochromic windows and displays.

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate involves its ability to accept and donate electrons. The compound’s bipyridinium core undergoes reversible redox reactions, which are central to its function in electrochemical applications. The perchlorate ions serve as counterions to stabilize the charged species formed during these redox processes .

Comparison with Similar Compounds

Methyl Viologen (Paraquat): Known for its use as a herbicide, methyl viologen shares similar redox properties but is more toxic.

Ethyl Viologen: Similar in structure but with shorter alkyl chains, ethyl viologen is used in electrochemical studies and as a redox mediator.

Benzyl Viologen: This compound has benzyl groups instead of hexyl groups and is used in various electrochemical applications.

Uniqueness: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is unique due to its longer alkyl chains, which provide increased hydrophobicity and stability in certain applications. This makes it particularly useful in the development of electrochromic devices and other industrial applications .

Properties

CAS No. |

56343-75-0 |

|---|---|

Molecular Formula |

C22H34Cl2N2O8 |

Molecular Weight |

525.4 g/mol |

IUPAC Name |

1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |

InChI |

InChI=1S/C22H34N2.2ClHO4/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*2-1(3,4)5/h11-14,17-20H,3-10,15-16H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI Key |

SRRRFIXBRFGWPI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.